1-(Thiophen-2-yl)ethanol

Catalog No.
S750460
CAS No.
2309-47-9
M.F
C6H8OS
M. Wt
128.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Thiophen-2-yl)ethanol

CAS Number

2309-47-9

Product Name

1-(Thiophen-2-yl)ethanol

IUPAC Name

1-thiophen-2-ylethanol

Molecular Formula

C6H8OS

Molecular Weight

128.19 g/mol

InChI

InChI=1S/C6H8OS/c1-5(7)6-3-2-4-8-6/h2-5,7H,1H3

InChI Key

WUNFIVTVJXZDDJ-UHFFFAOYSA-N

SMILES

CC(C1=CC=CS1)O

Canonical SMILES

CC(C1=CC=CS1)O

Synthesis and Applications as a Building Block

-(Thiophen-2-yl)ethanol, also known as 2-thiophenemethanol, is an organic compound containing a five-membered aromatic ring with a sulfur atom (thiophene) and an ethanol group. Researchers have employed various methods for its synthesis, including:

  • Utilizing Grignard reaction with thiophene and acetaldehyde [].
  • Employing palladium-catalyzed coupling reactions of 2-thienyl halides with vinyl alcohol derivatives [].

These methods allow the incorporation of the 1-(thiophen-2-yl)ethanol moiety into complex molecules, serving as a valuable building block in organic synthesis [, ].

Precursor for Ligands and Bioactive Molecules

The unique structure of 1-(thiophen-2-yl)ethanol makes it a versatile precursor for the synthesis of various functional molecules. Here are some examples:

  • Ligands: Researchers have explored the use of 1-(thiophen-2-yl)ethanol in the preparation of ligands for transition metals. These ligands can find applications in catalysis and material science [, ].
  • Bioactive molecules: The presence of both the aromatic ring and the hydroxyl group makes 1-(thiophen-2-yl)ethanol a potential scaffold for bioactive molecules. Studies have investigated its derivatives for their anti-inflammatory and antimicrobial activities [, ].

1-(Thiophen-2-yl)ethanol, also known as 1-(thiophen-2-yl)ethan-1-ol, is an organic compound with the molecular formula C₆H₈OS. It features a thiophene ring, which is a five-membered aromatic ring containing sulfur, attached to an ethanol moiety. This compound is characterized by its unique properties derived from the combination of the thiophene structure and the alcohol functional group. It has garnered interest in various fields, including medicinal chemistry and materials science due to its potential biological activities and applications.

Typical for alcohols and thiophene derivatives:

  • Oxidation: The hydroxyl group can be oxidized to form 1-(thiophen-2-yl)ethanal or further to carboxylic acids.
  • Esterification: Reaction with carboxylic acids can yield esters, which are useful in various applications.
  • Condensation Reactions: It can undergo condensation with amines to form Schiff bases, which are important intermediates in organic synthesis .

These reactions highlight its versatility as a building block in organic synthesis.

Research has indicated that 1-(thiophen-2-yl)ethanol exhibits various biological activities. For instance, it has been studied for its antimicrobial properties, showing effectiveness against certain bacterial strains . Additionally, its derivatives have been explored for potential use as anti-inflammatory agents and in other therapeutic applications. The compound's unique structure contributes to its interaction with biological targets, making it a subject of interest in pharmacological studies.

Several methods have been developed for synthesizing 1-(thiophen-2-yl)ethanol:

  • Biocatalytic Synthesis: A notable method involves using lactic acid bacteria as biocatalysts to achieve high enantiomeric purity of (S)-1-(thiophen-2-yl)ethanol on a gram scale .
  • Chemical Synthesis: Traditional synthetic routes may involve the reaction of thiophene derivatives with appropriate alkylating agents under controlled conditions. For example, the condensation of 2-thiopheneethanol with amines can yield various derivatives .

These methods underline the compound's accessibility for research and industrial applications.

1-(Thiophen-2-yl)ethanol has several applications across different domains:

  • Pharmaceuticals: Due to its biological activities, it is being investigated for potential use in drug development.
  • Material Science: Its unique chemical properties allow it to be used in the synthesis of novel materials and polymers.
  • Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic compounds.

These applications reflect the compound's significance in both academic research and industrial processes.

Interaction studies of 1-(thiophen-2-yl)ethanol focus on its binding affinity and activity against various biological targets. Research indicates that it may interact with specific enzymes or receptors, leading to biological effects such as antimicrobial activity or modulation of inflammatory responses . Understanding these interactions is crucial for developing therapeutic agents based on this compound.

Several compounds share structural similarities with 1-(thiophen-2-yl)ethanol. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
2-ThiophenemethanolThiophene ring + methyl groupExhibits different reactivity due to methyl substitution
3-ThiophenemethanolThiophene ring + methyl groupDifferent position of methyl affects biological activity
1-(Furan-2-yl)ethanolFuran ring instead of thiopheneDifferent electronic properties impacting reactivity

These compounds illustrate variations in reactivity and biological activity stemming from minor structural differences, emphasizing the uniqueness of 1-(thiophen-2-yl)ethanol within this class of compounds.

XLogP3

1.2

Other CAS

2309-47-9

Dates

Modify: 2023-08-15

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